1-Bromo-4-chloronaphthalene

Übersicht

Beschreibung

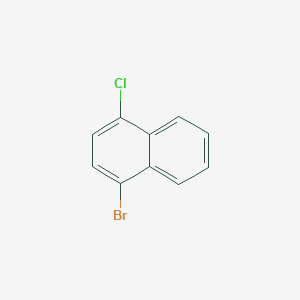

1-Bromo-4-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl. It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloronaphthalene can be synthesized through various methods. One common method involves the bromination of 4-chloronaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at elevated temperatures to ensure complete substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-chloronaphthalene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.

Nucleophilic Substitution: Common reagents include sodium cyanide or potassium tert-butoxide, often in polar aprotic solvents.

Major Products:

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Nucleophilic Substitution: Can yield nitriles or other substituted naphthalenes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H6BrCl

- Molecular Weight : 241.51 g/mol

- Melting Point : 66.5°C

- Boiling Point : 303°C

- Density : Approximately 1.3874 g/cm³

Organic Synthesis

1-Bromo-4-chloronaphthalene serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Cross-Coupling Reactions : It is frequently used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds, facilitating the creation of diverse organic compounds .

- Synthesis of Pharmaceuticals : This compound plays a pivotal role in developing various medications by acting as an intermediate in pharmaceutical synthesis .

Material Science

In material science, this compound is utilized in:

- Organic Light Emitting Diodes (OLEDs) : It is employed in producing organic electroluminescent materials, which are essential for OLED displays and other electronic devices due to its favorable electronic properties .

- Polymer Chemistry : The compound is also used to modify polymer properties, enhancing the performance of materials used in electronics and coatings .

Biological Studies

Research involving this compound extends into biological sciences:

- Fluorescence Studies : It is utilized as a probe to study molecular interactions and energy transfer processes within biological systems .

- Toxicological Assessments : Toxicity studies have been conducted to understand the compound's effects on biological systems, providing insights into safety and environmental impacts .

Data Table of Applications

Case Study 1: Synthesis of Pharmaceutical Compounds

A study highlighted the use of this compound in synthesizing novel anti-cancer agents. Researchers employed cross-coupling techniques to attach various functional groups to the naphthalene core, leading to compounds with enhanced biological activity against cancer cell lines.

Case Study 2: OLED Material Development

In a recent investigation, scientists explored the incorporation of this compound into OLED materials. The results indicated improved efficiency and stability in light emission compared to traditional materials, showcasing its potential for next-generation display technologies.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-chloronaphthalene in chemical reactions involves the activation of the bromine or chlorine atoms, making them susceptible to nucleophilic attack. In the case of Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and enabling the transmetalation step .

Vergleich Mit ähnlichen Verbindungen

1-Bromonaphthalene: Similar in structure but lacks the chlorine atom.

1-Chloronaphthalene: Lacks the bromine atom and is used in different contexts, such as a solvent for oils and fats.

Uniqueness: 1-Bromo-4-chloronaphthalene’s unique combination of bromine and chlorine atoms provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis and material science .

Biologische Aktivität

1-Bromo-4-chloronaphthalene (C10H6BrCl) is a halogenated aromatic compound that has attracted attention due to its potential biological activities and applications in various fields, including agrochemicals and pharmaceuticals. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on the naphthalene ring. Its structure can be represented as follows:

This compound is typically used as an intermediate in organic synthesis and has been studied for its environmental persistence and toxicity.

Acute Toxicity Studies

Acute toxicity studies have demonstrated that this compound exhibits significant toxic effects in laboratory animals. For instance, a study reported that exposure to high concentrations led to various symptoms, including lethargy, tremors, and respiratory distress in rats. The median lethal concentration (LC50) was determined to be approximately 18,000 mg/m³ .

Table 1: Acute Toxicity Data for this compound

| Exposure Concentration (mg/m³) | Observed Effects |

|---|---|

| 7,100 | Slight body weight loss |

| 14,000 | Loss of righting reflex, lethargy |

| ≥19,000 | Severe weight loss, respiratory issues |

Metabolic Pathways

Research has indicated that soil bacteria can metabolize this compound, leading to the formation of various metabolites such as bromosalicylic acid and diol compounds . These metabolic pathways are crucial for understanding the environmental degradation of this compound and its potential effects on microbial communities.

Table 2: Metabolites Identified from Bacterial Degradation

| Metabolite | Source Compound | Bacterial Species |

|---|---|---|

| 3-Bromosalicylic acid | This compound | Naphthalene-utilizing bacteria |

| Diol compound | This compound | Naphthalene-utilizing bacteria |

Case Studies and Environmental Impact

A study conducted on the environmental impact of halogenated naphthalenes highlighted the persistence of these compounds in soil and water systems. The degradation rates were found to be significantly lower than those of non-halogenated naphthalenes, raising concerns about their accumulation in ecosystems .

Eigenschaften

IUPAC Name |

1-bromo-4-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGJECZACFHDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395843 | |

| Record name | 1-bromo-4-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53220-82-9 | |

| Record name | 1-bromo-4-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-chloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-bromo-4-chloronaphthalene a good model system for studying energy transfer?

A1: this compound is an orientationally disordered solid. [] This means the molecules within the crystal structure are randomly oriented. [] This disorder, combined with the presence of a triplet state, allows researchers to study how energy migrates through a system where distances and orientations between molecules are not uniform.

Q2: What is spectral diffusion and how is it studied in this compound?

A2: Spectral diffusion refers to the change in the emission spectrum of a molecule over time due to energy transfer processes. [, , ] In this compound, researchers use time-resolved spectroscopy techniques to observe how the phosphorescence spectrum changes after excitation. [, ] This provides insights into the mechanisms and timescales of energy transfer within the disordered crystal.

Q3: What role does dipole-dipole coupling and exchange interaction play in energy transfer in this system?

A3: Both dipole-dipole coupling and exchange interaction are potential mechanisms for triplet-triplet energy transfer. [, ] Research suggests that in this compound, the dominant mechanism can switch depending on the distance between the excited donor molecule and the acceptor molecule. [] At long distances, dipole-dipole interactions are more likely, while at shorter distances, exchange interactions become dominant. []

Q4: How does the presence of an impurity, like 1,4-dibromonaphthalene, affect energy transfer in this compound?

A4: Introducing 1,4-dibromonaphthalene as an impurity into the this compound crystal can create traps for the excited state energy. [, ] These traps can alter the energy transfer pathways and lead to changes in the observed fluorescence and phosphorescence emissions. [] The concentration of 1,4-dibromonaphthalene influences the extent of these effects. []

Q5: What experimental techniques are used to study energy transfer in this compound?

A5: Researchers employ various techniques, including:

- Laser Line Narrowing: This method uses a narrow-bandwidth laser to excite specific subsets of molecules within the inhomogeneously broadened absorption band. [, ]

- Phosphorescence Microwave Double Resonance: This technique probes the triplet state populations and their dynamics. []

- Time-resolved Spectroscopy: Observing the time-dependent changes in emission spectra helps understand the kinetics of energy transfer. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.